
CCT245737
描述
SRA-737 是一种强效、高选择性且口服生物利用度高的CHK1 抑制剂 。CHK1 是 DNA 损伤反应和复制压力反应途径的关键组成部分。 SRA-737 在临床前和临床研究中显示出增强癌症治疗效果的潜力,尤其是在与其他化疗药物联合使用时 .
准备方法
SRA-737 的合成涉及多个步骤,包括关键中间体的形成及其后续功能化。合成路线通常从吡啶衍生物 的制备开始,然后进行各种反应,如亲核取代、胺化和环化,以形成最终产物。 SRA-737 的工业生产方法旨在优化收率和纯度,同时最大限度地减少有害试剂和条件的使用 .
化学反应分析
Structural Composition and Key Functional Groups
CCT245737 features a 2-aminopyrazine-5-carbonitrile core with a trifluoromethyl-substituted pyridine and a morpholine-derived side chain (Fig. 1A) . Critical interactions include:
- Cyanopyrazine group : Forms hydrogen bonds with Lys38 and a conserved water network in the CHK1 ATP-binding pocket .
- 2-Aminopyridine core : Binds to Glu85 and Cys87 in the hinge region .
- Morpholine nitrogen : Establishes a salt bridge with Glu91 .
This configuration ensures high selectivity (>1,000-fold over CHK2 and CDK1) , driven by unique interactions with CHK1-specific residues like Asn59 .
Kinase Inhibition and Selectivity Profile
This compound exhibits potent CHK1 inhibition (in vitro IC<sub>50</sub> = 1.4 nM) , with selectivity validated across 124 kinases (Table 1) :
Kinase | IC<sub>50</sub> (nM) | Selectivity vs. CHK1 |
---|---|---|
CHK1 | 1.4 ± 0.3 | - |
CHK2 | 9,030 | >1,000-fold |
CDK1/CycB | 1,260–2,440 | >1,000-fold |
ERK8 | 128 | 90-fold |
Selectivity is attributed to interactions with CHK1-specific water molecules and residues absent in other kinases .
Biochemical Interactions in DNA Damage Response
This compound disrupts CHK1-mediated cell cycle checkpoints by:
- Inhibiting autophosphorylation : Suppresses pS296 CHK1 (IC<sub>50</sub> = 30–220 nM in cells) , blocking checkpoint activation (Fig. 5C) .
- Abrogating G<sub>2</sub>/M arrest : Reduces pY15 CDK1 and pS216 CDC25c levels, forcing cells with DNA damage into mitosis .
- Enhancing DNA damage : Synergizes with gemcitabine or etoposide (VP16), increasing γH2AX (DNA damage marker) and apoptosis (Fig. 6E–G) .
Pharmacodynamic Effects in Combination Therapy
This compound amplifies genotoxic drug efficacy without increasing toxicity:
- Gemcitabine synergy : In HT29 xenografts, this compound (50 mg/kg) + gemcitabine (30 mg/kg) increased tumor growth delay by 9 days vs. either agent alone (P < 0.001) .
- Single-agent activity : Induces regression in MYC-driven lymphoma models .
Model (Treatment) | Tumor Growth Delay (Days) | γH2AX Increase (Fold) |
---|---|---|
HT29 (Gemcitabine) | 12 | 2.1 |
HT29 (this compound) | 8 | 1.5 |
HT29 (Combination) | 21 | 4.3 |
Target Engagement Biomarkers
A novel pS296 CHK1 ELISA confirmed dose-dependent target inhibition in NSCLC xenografts . Tumor exposure exceeded plasma levels (AUC<sub>0–∞</sub> = 10.4 µmol·h/L after 10 mg/kg oral dose) , correlating with efficacy.this compound’s design leverages precise molecular interactions to achieve selective CHK1 inhibition, making it a promising candidate for combination regimens in chemotherapy-resistant cancers. Ongoing clinical trials will further validate its therapeutic potential .
科学研究应用
作用机制
SRA-737 通过抑制 CHK1 发挥作用,CHK1 是 DNA 损伤反应和复制压力反应途径的关键调节剂。通过抑制 CHK1,SRA-737 阻止了癌细胞中受损 DNA 的修复,从而导致细胞死亡。 该化合物还诱导微核形成、激活 STING 途径,并上调程序性死亡配体 1 (PD-L1) 的表达,从而增强了针对癌细胞的免疫反应 .
相似化合物的比较
SRA-737 在 CHK1 抑制剂中是独一无二的,因为它具有高选择性和口服生物利用度。类似的化合物包括:
Prexasertib: 另一种 CHK1 抑制剂,具有类似的作用机制,但药代动力学特性不同。
LY2606368: 一种 CHK1 抑制剂,在临床前模型中显示出有效性,但与 SRA-737 相比,其毒性特征不同。
生物活性
CCT245737, also known as SRA737, is a selective and orally bioavailable inhibitor of checkpoint kinase 1 (CHK1). This compound has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents in various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from preclinical studies.
CHK1 plays a crucial role in the DNA damage response and cell cycle regulation. Inhibition of CHK1 by this compound leads to increased DNA damage and apoptosis in cancer cells. The compound operates by:
- Inhibiting CHK1 Activity : this compound exhibits an IC50 of 1.4 nM against the CHK1 enzyme, demonstrating potent inhibitory activity with over 1,000-fold selectivity against CHK2 and CDK1 .
- Enhancing Chemotherapy Efficacy : this compound has been shown to enhance the cytotoxic effects of gemcitabine and SN38 in various human tumor cell lines. It notably increases tumor growth delay when combined with these agents in xenograft models .
Efficacy in Tumor Models
This compound has been extensively studied in preclinical models, particularly focusing on its effects on RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. Key findings include:
- Tumor Xenograft Studies : In a study involving RAS mutant NSCLC xenografts, the combination of this compound with gemcitabine resulted in a statistically significant increase in tumor growth delay compared to either treatment alone .
- Single-Agent Activity : this compound demonstrated significant single-agent activity against MYC-driven B-cell lymphoma models, indicating its potential as a standalone treatment option .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. The compound exhibits:
- Complete Oral Bioavailability : Studies have shown that this compound has 100% oral bioavailability in mouse models, allowing for effective systemic exposure following oral administration .
- Pharmacokinetic Profile : Following intravenous administration at a dose of 10 mg/kg, this compound reached peak plasma concentrations of 4 µmol/L with a half-life of approximately 2.86 hours .
Case Studies and Clinical Relevance
This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans. A Phase I study aims to assess the compound's performance as a monotherapy and in combination with other chemotherapeutics like gemcitabine and carboplatin .
Table 1: Summary of Key Findings from Preclinical Studies
Study Type | Model Type | Treatment Combination | Key Findings |
---|---|---|---|
Tumor Xenograft | RAS mutant NSCLC | This compound + Gemcitabine | Significant increase in tumor growth delay compared to controls |
Mouse Model | Eµ-MYC driven B-cell lymphoma | This compound (single-agent) | Demonstrated significant antitumor activity |
Pharmacokinetic Analysis | BALB/c Mice | Oral Administration | 100% bioavailability; peak plasma concentration at 4 µmol/L |
属性
IUPAC Name |
5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYWUUUGCNAHQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489389-18-5 | |
Record name | SRA-737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRA-737 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SRA-737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。